Ethyl 2-(2-(2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate
Description
This compound is a structurally complex molecule featuring a thiophene ring, a 1,2,4-oxadiazole moiety, an azetidine (four-membered nitrogen-containing ring), a thiazole core, and an ethyl acetate ester, stabilized as an oxalate salt. Such multi-heterocyclic architectures are often designed to enhance pharmacological properties, including bioavailability and target specificity. The thiophene and oxadiazole groups are known for their electron-rich aromatic systems, which facilitate π-π stacking interactions with biological targets, while the azetidine introduces conformational rigidity . The oxalate counterion likely improves solubility and crystallinity, critical for pharmaceutical formulation.
Properties
IUPAC Name |
ethyl 2-[2-[[2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S2.C2H2O4/c1-2-26-15(25)6-12-10-29-18(19-12)20-14(24)9-23-7-11(8-23)17-21-16(22-27-17)13-4-3-5-28-13;3-1(4)2(5)6/h3-5,10-11H,2,6-9H2,1H3,(H,19,20,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQVNERMKDBGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate involves multiple steps, each requiring specific reagents and conditions:
Formation of the 1,2,4-Oxadiazole Ring: This step typically involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the Azetidine Ring: Azetidine rings can be synthesized via cyclization reactions involving amines and halogenated compounds.
Thiazole Ring Formation: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The various heterocyclic components are then coupled together using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene and thiazole rings can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines.
Scientific Research Applications
Medicinal Chemistry: Due to its multiple heterocyclic rings, this compound is a candidate for drug development, particularly for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms involving heterocyclic compounds.
Industrial Applications: The compound’s unique structure may find applications in materials science, such as in the development of new polymers or as a component in electronic devices.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate is likely multifaceted due to its complex structure. The compound may interact with multiple molecular targets, including:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with key analogs from the literature:
Key Comparative Insights:
Structural Complexity and Bioactivity :
- The target compound’s unique combination of thiophene, oxadiazole, and azetidine may enhance binding affinity compared to simpler analogs like the 4-methoxyphenyl thiazole ester . Azetidine’s constrained geometry could improve metabolic stability relative to larger rings (e.g., piperidine) .
- Tetrazole-containing compounds () exhibit broad-spectrum antimicrobial activity, but the oxadiazole in the target compound may offer superior oxidative stability and hydrogen-bonding capacity .
Synthetic Challenges: The azetidine-oxadiazole-thiophene scaffold likely requires precise coupling steps under mild conditions to preserve stereochemistry, contrasting with the straightforward Hantzsch thiazole synthesis in .
Pharmacological Hypotheses :
- Thiophene and oxadiazole motifs are associated with kinase inhibition and antimicrobial activity, respectively. The target compound’s bioactivity may surpass ’s tetrazole derivatives due to synergistic effects .
- The ureido-thiazole derivatives in demonstrate the importance of nitrogen-rich heterocycles in antiviral design, a property shared with the target compound’s oxadiazole and azetidine groups .
Research Findings and Implications
- Synthetic Feasibility : ’s use of NaOH/acetone for esterification and ’s azide-alkyne cycloaddition provide viable blueprints for synthesizing the target compound’s fragments.
Biological Activity
Ethyl 2-(2-(2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate is a complex organic compound that combines various pharmacophores known for their biological activities. The presence of thiophene, oxadiazole, and thiazole moieties suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The thiophene ring is known for its electron-rich nature, enhancing reactivity and biological interactions. The oxadiazole and thiazole rings are associated with various pharmacological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and oxadiazole derivatives. For instance, thiazolyl–azetidinone hybrids have demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiazolyl-Azetidinone 1 | 100 | E. coli MTCC 443 |
| Thiazolyl-Azetidinone 2 | 0.5 - 8 | S. aureus ATCC 11632 |
| Thiazolyl-Azetidinone 3 | ≤1 | K. pneumoniae ATCC 10031 |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar compounds have shown cytotoxic effects against various cancer cell lines. For example, derivatives with thiazole moieties exhibited IC50 values as low as 0.31 µM against HT-29 colorectal cancer cells .
Table 2: Cytotoxicity Data of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.31 | HT-29 |
| Compound B | 0.45 | MCF-7 |
| Compound C | 0.53 | A549 |
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The presence of the azetidine ring may enhance the compound's ability to penetrate cellular membranes, facilitating its action on intracellular targets.
Case Studies
In a recent study focusing on thiazole-containing compounds, researchers synthesized a series of derivatives and evaluated their antimicrobial and anticancer activities. The results indicated that modifications on the thiazole ring significantly influenced both activities, suggesting a structure–activity relationship that could be leveraged for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
